N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide

Catalog No.
S7881891
CAS No.
M.F
C14H18F2N2O2
M. Wt
284.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine...

Product Name

N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide

IUPAC Name

N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.30 g/mol

InChI

InChI=1S/C14H18F2N2O2/c1-10-9-18(6-7-20-10)14(19)17-5-4-11-2-3-12(15)8-13(11)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19)

InChI Key

PJTDYEHPJDWJQZ-UHFFFAOYSA-N

SMILES

CC1CN(CCO1)C(=O)NCCC2=C(C=C(C=C2)F)F

Canonical SMILES

CC1CN(CCO1)C(=O)NCCC2=C(C=C(C=C2)F)F
N-[2-(2,4-difluorophenyl)ethyl]-2-methylmorpholine-4-carboxamide is a chemical compound that belongs to the class of amides. It is also known as DMFEN or CX-5461 and has an empirical formula of C17H20F2N2O2. DMFEN is a potent inhibitor of RNA polymerase I transcription and selectively induces apoptosis in cancer cells with high ribosomal RNA synthesis rates. Due to its potential anti-cancer properties, DMFEN has gained significant attention in scientific research.
DMFEN has a molecular weight of 324.35 g/mol, and its melting point is around 180°C. It is soluble in most organic solvents like dimethyl sulfoxide, acetone, and ethanol. DMFEN is relatively stable under ambient temperature and pressure conditions and has a half-life of approximately 18 hours in serum.
The synthesis of DMFEN involves several chemical reactions, starting with the conversion of 2,4-difluorobenzyl chloride to 2,4-difluorobenzyl amine. The resulting amine is then subjected to a sequence of reactions to produce DMFEN. Various characterization techniques like nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry can be used to confirm the identity and purity of DMFEN.
Several analytical methods can be used to quantify DMFEN in various samples, including high-performance liquid chromatography, gas chromatography, and liquid chromatography-mass spectrometry. These techniques are highly sensitive and can detect low concentrations of DMFEN in biological samples.
DMFEN shows significant anti-cancer properties, as it selectively induces apoptosis in cancer cells with high ribosomal RNA synthesis rates. It also exhibits anti-inflammatory activity and could potentially be used to treat inflammatory disorders. DMFEN is also a potent inhibitor of RNA polymerase I transcription, preventing ribosomal RNA synthesis.
DMFEN exhibits low toxicity in animal models, and the maximum tolerated dose is relatively high. However, its effects on human health are not yet fully understood and require further investigation.
DMFEN has broad applications in scientific research. Its potent anti-cancer properties make it a potential candidate for the development of novel anti-cancer drugs. It can also be used to investigate the roles of ribosomal RNA synthesis in cancer cells and explore potential therapeutic targets. DMFEN's anti-inflammatory properties could also be useful in the development of novel therapies for inflammatory disorders.
Research on DMFEN is ongoing, and several preclinical studies have shown promising results on its anti-cancer and anti-inflammatory properties. Clinical trials are needed to determine its potential efficacy and safety in humans fully.
DMFEN could have wide-ranging implications in various fields of research and industry. Its potential anti-cancer and anti-inflammatory properties make it a promising candidate for drug development, while its ability to inhibit RNA polymerase I activity could also have potential therapeutic implications in other diseases.
There are still many limitations and challenges associated with DMFEN research. Further studies are needed to fully elucidate its mechanisms of action and potential side effects. Additionally, future research should also focus on improving the efficacy and safety of DMFEN as a therapeutic agent.
There are many potential future directions for DMFEN research, including:
1. Exploring the potential use of DMFEN in combination therapies for cancer treatment.
2. Investigating the efficacy of DMFEN in treating other diseases, such as inflammatory disorders and neurological disorders.
3. Developing more potent and selective inhibitors of RNA polymerase I transcription.
4. Developing more efficient synthesis methods for DMFEN to reduce costs.
5. Developing new analytical techniques for quantifying DMFEN in various samples.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.13363415 g/mol

Monoisotopic Mass

284.13363415 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types